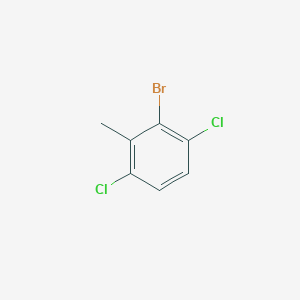

2-Bromo-3,6-dichlorotoluene

Description

BenchChem offers high-quality 2-Bromo-3,6-dichlorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,6-dichlorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1,4-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBUYSOYJSYQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Architecture & Chemoselective Functionalization of 2-Bromo-3,6-dichlorotoluene

The following technical guide details the reactivity profile and mechanistic functionalization strategies for 2-Bromo-3,6-dichlorotoluene . This analysis is structured for researchers requiring high-fidelity control over chemoselectivity in poly-halogenated aromatic scaffolds.

CAS: 1806851-19-3 | Molecular Formula: C₇H₅BrCl₂ | Mol.[1][2] Weight: 239.92[1][3]

Structural Landscape & Steric Analysis

The reactivity of 2-Bromo-3,6-dichlorotoluene is defined by a "steric canyon" environment. Unlike simple aryl halides, this scaffold presents a unique challenge: the reactive C2–Br bond is kinetically shielded by two ortho-substituents—the C1–Methyl group and the C3–Chlorine atom.

The Steric-Electronic Matrix

-

C2–Br (The Kinetic Trap): While electronically the most labile bond (Bond Dissociation Energy ~81 kcal/mol vs. ~96 kcal/mol for C–Cl), the C2 position is sandwiched between a methyl group and a chlorine. Standard planar palladium catalysts (e.g., Pd(PPh₃)₄) often fail here due to the inability of the oxidative addition complex to relax or undergo transmetallation effectively.

-

C1–Methyl (The Radical Handle): The methyl group is di-ortho substituted (flanked by Br and Cl). This creates significant torsional strain but activates the benzylic protons for radical abstraction due to the relief of steric congestion upon rehybridization to sp² (radical intermediate).

-

C3/C6–Chlorines (The Anchors): These positions are generally inert under standard cross-coupling conditions, serving as robust blocking groups or late-stage functionalization handles via Ni-catalysis.

Chemoselectivity: The Decision Tree

The primary challenge in utilizing this scaffold is distinguishing between the C2–Br (cross-coupling/exchange), the benzylic C–H (oxidation), and preserving the C–Cl bonds.

Mechanistic Pathways

-

Pathway A: Metal-Halogen Exchange (Lithiation).

-

Pathway B: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald).

-

Pathway C: Radical Benzylic Functionalization.

-

Mechanism: Hydrogen Atom Transfer (HAT) using NBS/AIBN.

-

Selectivity: High.[8] The radical stabilizes at the benzylic position; however, over-bromination to the benzal bromide is a common failure mode.

-

Visualization: Reactivity Decision Matrix

Caption: Chemoselective divergence pathways for 2-Bromo-3,6-dichlorotoluene based on reagent class.

Detailed Mechanistic Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Functionalize C2–Br without touching C3/C6–Cl. Rationale: Standard ligands (PPh₃) are insufficient for the C2 position due to the "ortho-effect" of the C1-Methyl and C3-Chloro. We utilize SPhos or XPhos , which form a monoligated Pd(0) species. The bulk of the ligand promotes the difficult oxidative addition and facilitates reductive elimination.

Reagents:

-

Substrate: 2-Bromo-3,6-dichlorotoluene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)[9]

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and SPhos. Add 1 mL of anhydrous toluene and stir at RT for 10 minutes to generate the active Pd(0)-L species (solution turns from orange to pale yellow/black).

-

Substrate Addition: Add 2-Bromo-3,6-dichlorotoluene, the boronic acid, and K₃PO₄.

-

Degassing: Seal the vial and purge with Argon for 5 minutes.

-

Reaction: Heat the block to 100°C for 12 hours. The elevated temperature is required to overcome the steric activation energy barrier at C2.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine.[10]

-

Validation: ¹H NMR should show the disappearance of the methyl singlet shift associated with the parent bromide and the appearance of the biaryl signals.

Protocol B: Regioselective Benzylic Bromination

Objective: Convert the C1-Methyl to a bromomethyl group for downstream nucleophilic substitution. Rationale: Radical bromination must be controlled to prevent di-bromination (benzal bromide formation).[10]

Reagents:

-

Substrate: 2-Bromo-3,6-dichlorotoluene (1.0 equiv)

-

Oxidant: N-Bromosuccinimide (NBS) (1.05 equiv - Strict stoichiometry)

-

Initiator: AIBN (5 mol%) or Benzoyl Peroxide

-

Solvent: CCl₄ or Trifluorotoluene (PhCF₃)

Step-by-Step Methodology:

-

Setup: Dissolve substrate in PhCF₃ (0.5 M). Add NBS and AIBN.

-

Initiation: Heat to reflux (approx. 80-100°C).

-

Monitoring: Monitor by GC-MS every 30 minutes.

-

Critical Checkpoint: Stop the reaction when ~5-10% starting material remains. Pushing to 100% conversion drastically increases the formation of the di-bromo byproduct (α,α-dibromo-2-bromo-3,6-dichlorotoluene), which is inseparable by standard chromatography.

-

-

Purification: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[10]

-

Isolation: Recrystallize from Hexanes/EtOAc if possible, or use immediately. Silica gel chromatography can cause hydrolysis of the benzyl bromide; use neutral alumina if purification is strictly necessary.

Quantitative Data Summary

The following table summarizes the expected reactivity trends based on bond dissociation energies (BDE) and steric parameters relevant to this scaffold.

| Bond Site | Substituent | Approx.[7][8][9][11] BDE (kcal/mol) | Steric Environment | Primary Reactivity Mode |

| C2 | Bromine | ~81 | Extreme (Flanked by Me, Cl) | Pd-Coupling (w/ bulky ligands), Li-Exchange |

| C3 | Chlorine | ~96 | High (Flanked by Br, H) | Inert under C2-coupling conditions |

| C6 | Chlorine | ~96 | High (Flanked by H, Me) | Inert; potential site for Ni-coupling |

| C1-α | Methyl (C-H) | ~88 (Benzylic) | High (Di-ortho substituted) | Radical Abstraction (HAT) |

References

-

Synthesis and Reactivity of Polyhalogenated Toluenes BenchChem Technical Support Center. "Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol."[10]

-

Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates ACS Catalysis. "General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand."

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes Chemical Reviews. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups."

-

Photocatalytic Oxidative Bromination of Dichlorotoluenes ACS Omega. "Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor."

Sources

- 1. 2-Bromo-3,6-dichlorotoluene | C7H5BrCl2 | CID 89773736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 3. aablocks.com [aablocks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. labfind.co.kr [labfind.co.kr]

- 6. DICHLOROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Derivatization Strategies for the 2-Bromo-3,6-dichlorotoluene Scaffold

Executive Summary

The molecule 2-Bromo-3,6-dichlorotoluene (CAS: 1806851-19-3) represents a highly versatile, tri-halogenated building block in modern medicinal chemistry and agrochemical development[1]. Its structural architecture—a toluene core flanked by a highly reactive C2-bromine and sterically demanding C3/C6-chlorines—provides a unique three-dimensional vector for drug discovery. The differential bond dissociation energies between the C-Br and C-Cl bonds allow for exquisite chemoselectivity during transition-metal-catalyzed cross-coupling, while the benzylic methyl group serves as an independent handle for orthogonal functionalization.

This technical guide explores the mechanistic causality, self-validating synthetic protocols, and analogue generation strategies required to fully leverage this scaffold.

Physicochemical Profiling

Understanding the baseline properties of 2-Bromo-3,6-dichlorotoluene is critical for predicting its behavior in both synthetic environments and biological systems[1].

| Property | Value | Mechanistic / Synthetic Implication |

| IUPAC Name | 2-bromo-1,4-dichloro-3-methylbenzene | Dictates regiochemistry in electrophilic aromatic substitution. |

| CAS Number | 1806851-19-3 | Primary identifier for commercial sourcing. |

| Molecular Formula | C7H5BrCl2 | - |

| Molecular Weight | 239.92 g/mol | High halogen content contributes significantly to MW. |

| XLogP3 | 4.2 | Highly lipophilic; derivatives often require solubilizing groups. |

| Topological Polar Surface Area | 0 Ų | Complete absence of hydrogen bond donors/acceptors in the core. |

Strategic Functionalization Pathways

The derivatization of 2-Bromo-3,6-dichlorotoluene relies on exploiting orthogonal reactivity. The two primary nodes of functionalization are the benzylic methyl group (via radical mechanisms) and the C2-bromine (via transition-metal catalysis).

Divergent synthetic pathways for 2-Bromo-3,6-dichlorotoluene functionalization.

Mechanistic Causality: The Goldfinger Mechanism

When targeting the benzylic position, standard bromination using molecular bromine (

The success of this reaction is governed by the Goldfinger Mechanism [3]. NBS does not act as the direct brominating agent; rather, it reacts with trace hydrogen bromide (HBr) generated during the reaction to maintain a very low, steady-state concentration of

Goldfinger mechanism of benzylic bromination maintaining low steady-state bromine.

Chemoselectivity in Cross-Coupling

The differential reactivity between the C-Br and C-Cl bonds is the cornerstone of this scaffold's utility. The C-Br bond has a lower bond dissociation energy (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol). Consequently, Palladium(0) undergoes oxidative addition at the C2-bromine position at a significantly faster rate, allowing for selective Suzuki, Heck, or Buchwald-Hartwig couplings without disturbing the C3/C6 chlorines[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in physical or analytical checkpoints to confirm success at the bench level.

Protocol A: Synthesis of 2-Bromo-3,6-dichlorobenzyl bromide

This protocol converts the benzylic methyl group into a highly reactive alkyl bromide, which can subsequently be hydrolyzed to an alcohol or displaced by amines[2].

-

Setup : In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-3,6-dichlorotoluene (10.0 mmol) in 40 mL of trifluorotoluene (a greener alternative to

). -

Reagent Addition : Add N-bromosuccinimide (10.5 mmol) and AIBN (0.5 mmol).

-

Reaction : Heat the mixture to 85 °C under a nitrogen atmosphere with vigorous stirring for 4–6 hours.

-

Self-Validation Checkpoint (Physical) : NBS is denser than trifluorotoluene and will initially sit at the bottom of the flask. As the reaction proceeds, it is converted into succinimide, which is less dense and floats to the surface. The reaction is visually complete when all solid material has migrated to the top of the solvent.

-

Workup : Cool to room temperature, filter off the succinimide, wash the organic filtrate with water (2 x 20 mL) to remove trace NBS, dry over

, and concentrate under reduced pressure. -

Self-Validation Checkpoint (Analytical) : GC-MS must show a complete shift from the starting mass (238 m/z) to the brominated product mass (316 m/z). The presence of a 394 m/z peak indicates over-bromination (dibromomethyl), requiring a reduction in reaction time or NBS equivalents for future batches.

Protocol B: Selective C2-Suzuki-Miyaura Coupling

This procedure generates a sterically shielded biaryl system, a common motif in kinase inhibitors and agrochemical fungicides.

-

Setup : Combine 2-Bromo-3,6-dichlorotoluene (5.0 mmol), an arylboronic acid (5.5 mmol), and

(10.0 mmol) in a Schlenk flask. -

Solvent : Add a degassed mixture of Toluene/Ethanol/Water (4:1:1, 30 mL).

-

Catalyst : Add

(0.25 mmol, 5 mol%) under a stream of nitrogen. -

Reaction : Heat to 90 °C for 12 hours.

-

Workup : Dilute with ethyl acetate, wash with brine, dry the organic layer, and purify via silica gel chromatography.

-

Self-Validation Checkpoint (Analytical) : The preservation of the C3 and C6 chlorines is paramount. LC-MS analysis of the isolated product must display the characteristic isotopic signature of a dichloro-compound (M, M+2, M+4 in a strict 9:6:1 ratio). The absence of this pattern indicates unwanted dechlorination or over-coupling, suggesting the need for a less reactive catalyst ligand (e.g., switching from XPhos to

)[4].

Analogues and SAR Potential

Modifying the halogenation pattern around the toluene core yields analogues with distinct steric and electronic profiles, directly impacting Structure-Activity Relationships (SAR) in drug design.

| Analogue Name | CAS Number | Structural Variance | Primary Application / Rationale |

| 2-Bromo-3,5-dichlorotoluene | 876493-68-4 | Chlorine shifted from C6 to C5 | Alters steric bulk at the meta-position relative to the methyl group, changing the rotational barrier of subsequent biaryl derivatives. |

| 3,4-Dichloro-2-bromotoluene | 1805523-10-7 | Chlorines at C3, C4 | Removes steric hindrance at C6, allowing easier functionalization of the benzylic methyl group and altering the electronic density of the ring. |

| 2-Bromo-3,6-difluorotoluene | 1672663-79-4 | Fluorines replace chlorines | Significantly enhances metabolic stability and lipophilicity while reducing overall molecular weight and steric volume. |

References

- Source: nih.

- Source: benchchem.

- Source: gla.ac.

- One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT)

- Oakwood Products, Inc. (Page 11) @ ChemBuyersGuide.com, Inc.

Sources

Commercial suppliers and availability of 2-Bromo-3,6-dichlorotoluene

Commercial Availability & Sourcing Guide: 2-Bromo-3,6-dichlorotoluene

Part 1: Executive Summary

2-Bromo-3,6-dichlorotoluene (CAS: 1806851-19-3 ) is a specialized halogenated aromatic building block used primarily in the synthesis of complex pharmaceuticals and agrochemicals.[1] Unlike commodity solvents or reagents, this compound is classified as a Tier 3 Fine Chemical , meaning it is typically available from catalog suppliers in gram-scale quantities but requires lead times of 2–6 weeks for bulk procurement (kg scale).

Its structural uniqueness lies in the dense functionalization of the benzene ring—featuring a methyl group, a bromine atom, and two chlorine atoms. This specific substitution pattern makes it a critical scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), where the bromine atom serves as the primary reactive site for extending the carbon skeleton, while the chlorine atoms provide steric influence or secondary handles for further elaboration.

Key Procurement Insight: Due to the steric crowding of the halogen substituents, synthesis of this isomer is non-trivial. Researchers should anticipate higher costs per gram compared to its isomers (e.g., 2-bromo-4,6-dichlorotoluene) and must validate purity rigorously, as regioisomeric impurities are common byproducts of its manufacture.

Part 2: Chemical Profile & Technical Specifications

Before engaging suppliers, ensure your technical requirements match the compound's intrinsic properties.

| Property | Specification |

| Chemical Name | 2-Bromo-3,6-dichlorotoluene |

| Synonyms | 2-Bromo-1,4-dichloro-3-methylbenzene; 1-Bromo-2,5-dichloro-4-methylbenzene (renumbered) |

| CAS Number | 1806851-19-3 |

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol |

| SMILES | CC1=C(Br)C(Cl)=CC=C1Cl |

| Appearance | Off-white to pale yellow solid or low-melting semi-solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |

| Purity Standard | ≥95% (H-NMR confirmed); ≥98% for GMP applications |

Part 3: Supply Chain Landscape

The supply chain for 2-Bromo-3,6-dichlorotoluene is segmented into Catalog Distributors (fast, expensive, small scale) and Contract Research Organizations (CROs) (slow, cheaper, bulk scale).

Validated Commercial Suppliers

Based on current market data, the following vendors are known to list this specific isomer. Note: "Inquiry" status is common.

-

Oakwood Products (USA): Item #105298. Often holds US stock for screening amounts (250mg – 5g).

-

Apollo Scientific (UK): A reliable source for halogenated aromatics. Check for "2-Bromo-1,4-dichloro-3-methylbenzene" if the primary name fails.

-

GMR Pharma: Specializes in niche intermediates; likely requires a custom quote.

-

Combi-Blocks / Enamine: Excellent for building blocks. If not in stock, they have the validated route to synthesize it on demand (Make-to-Order).

Availability Tiers

-

Tier A (In Stock): 100mg – 5g. Ships in 24-48 hours. Price premium: High (~

150/g). -

Tier B (Lead Time 2-4 Weeks): 10g – 100g. Sourced from partner labs in Asia. Moderate price.[2]

-

Tier C (Custom Synthesis): >1kg. Requires a dedicated campaign. Lead time 8-12 weeks.

Part 4: Procurement & Quality Control Strategy

Because this compound is prone to regioisomeric contamination (e.g., contamination with 4-bromo-2,5-dichlorotoluene during synthesis), a robust QC protocol is non-negotiable.

Decision Matrix: Sourcing Strategy

Figure 1: Strategic sourcing workflow for halogenated intermediates. Note the critical QC step at the end to verify isomer identity.

Technical Validation Protocol (The "Trust" Pillar)

Do not rely solely on the vendor's Certificate of Analysis (CoA). The structural similarity between the 3,6-dichloro and 4,6-dichloro isomers makes them difficult to separate by standard HPLC.

-

1H-NMR (Proton NMR):

-

Diagnostic Signal: Look for the aromatic protons. 2-Bromo-3,6-dichlorotoluene has two aromatic protons at positions 4 and 5. They are ortho to each other.

-

Coupling Constant: Expect a doublet with a coupling constant (

) of approx 8.0–9.0 Hz. -

Differentiation: If you see meta-coupling (

~2 Hz) or singlets, you likely have the wrong isomer (e.g., 2-Bromo-4,5-dichloro would show singlets).

-

-

GC-MS:

-

Verify the molecular ion peak (

) at ~238/240/242 (due to isotopic patterns of Br and 2xCl). -

Ensure a single sharp peak. A shoulder indicates isomeric impurity.

-

Part 5: Synthesis & Reactivity Context

Understanding how this molecule is made helps explain its cost and availability.

Likely Synthetic Route: The synthesis likely proceeds via the Sandmeyer reaction or controlled halogenation of a substituted toluene. Direct bromination of 2,5-dichlorotoluene is challenging due to steric hindrance at the 6-position (flanked by Methyl and Chlorine). Therefore, suppliers often use an aniline precursor.

Figure 2: The Sandmeyer route is the most reliable method to guarantee the 2,3,6-substitution pattern, avoiding the regioselectivity issues of direct bromination.

Handling & Safety:

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Halogenated toluenes can be light-sensitive; use amber vials.

-

Reactivity: The C-Br bond is activated for oxidative addition. Avoid contact with active metals (Mg, Li) unless generating the Grignard/Lithio species intentionally.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89773736, 2-Bromo-3,6-dichlorotoluene. Retrieved from [Link]

-

Oakwood Products, Inc. Product Catalog: 2-Bromo-3,6-dichlorotoluene (Item 105298). Retrieved from [Link]

-

Organic Syntheses. General Procedures for Sandmeyer Reactions (Historical Context for Halogenation). Retrieved from [Link]

Sources

Methodological & Application

2-Bromo-3,6-dichlorotoluene as a building block in organic synthesis

Executive Summary

2-Bromo-3,6-dichlorotoluene (BDCT) represents a "privileged scaffold" in modern organic synthesis due to its high degree of functionalization and unique steric environment. Unlike simple haloarenes, BDCT offers three distinct vectors for chemical modification:

-

Site-Selective Cross-Coupling: The C–Br bond allows for chemoselective Pd-catalyzed coupling in the presence of two C–Cl bonds.

-

Lithium-Halogen Exchange: The bromine atom serves as a latent nucleophile, accessible via low-temperature lithiation.

-

Benzylic Functionalization: The methyl group provides a handle for radical halogenation or oxidation, granting access to benzylic alcohols and aldehydes.

This guide details the protocols required to navigate the steric congestion at the C2 position (flanked by methyl and chloro groups) while maintaining the integrity of the C3/C6 chlorine atoms for subsequent elaboration.

Structural Analysis & Reactivity Profile

The utility of BDCT lies in its orthogonal reactivity . The molecule possesses a hierarchy of bond dissociation energies (BDE) and steric environments that allow for sequential functionalization.

| Site | Substituent | Reactivity Mode | Key Challenge |

| C2 | Bromine | Primary Handle: Oxidative addition (Pd) or Li-Exchange. | Steric Congestion: Flanked by C1-Me and C3-Cl. Requires active catalysts. |

| C3, C6 | Chlorine | Secondary Handle: Latent electrophiles. Stable to standard C2-activation conditions. | Selectivity: Preventing concurrent coupling during C2 modification. |

| C1 | Methyl | Tertiary Handle: Benzylic oxidation/bromination. | Regiocontrol: Radical conditions must not displace aromatic halogens. |

Visualizing the Reactivity Landscape

Figure 1: Divergent synthetic pathways accessible from the BDCT scaffold.

Application I: Chemoselective Suzuki-Miyaura Coupling

The Challenge: The C2-Br bond is sterically hindered by the ortho-methyl and ortho-chloro groups. Standard catalysts (e.g., Pd(PPh3)4) often fail to undergo oxidative addition or suffer from slow kinetics, leading to homocoupling or dehalogenation.

The Solution: Use of electron-rich, bulky phosphine ligands (Buchwald-type) or Ferrocenyl ligands (dppf) to facilitate oxidative addition into the hindered C-Br bond while leaving the C-Cl bonds intact.

Protocol: Synthesis of 2-Aryl-3,6-dichlorotoluene

Reagents:

-

Substrate: 2-Bromo-3,6-dichlorotoluene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%) or SPhos Pd G2 (2 mol%)

-

Base:

(3.0 equiv, aqueous 2M) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with BDCT (1.0 mmol), arylboronic acid (1.2 mmol), and the Pd-catalyst.

-

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. This is critical to prevent phenol formation via oxidation of the boronic acid.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous

(1.5 mL). -

Reaction: Heat the mixture to 80°C for 4-12 hours.

-

Note: Do not exceed 100°C to avoid activation of the C-Cl bonds.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The bromide (BDCT) usually has a higher Rf than the coupled biaryl.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[3] -

Purification: Silica gel chromatography.

Mechanism of Selectivity: The bond dissociation energy (BDE) of C-Br (~70 kcal/mol) is significantly lower than C-Cl (~84 kcal/mol). By keeping the temperature moderate (80°C) and using a catalyst optimized for hindered bromides (SPhos/dppf), the reaction proceeds exclusively at C2.

Application II: Regioselective Lithium-Halogen Exchange

The Challenge: "Halogen Dance" (isomerization of the lithiated species) can occur in polyhalogenated arenes. Additionally, the benzylic protons on the methyl group are acidic (

The Solution: Cryogenic conditions (-78°C) and the use of non-coordinating solvents (Hexane/Toluene) or rapid addition in THF favor the kinetic Li/Br exchange over thermodynamic deprotonation.

Protocol: Synthesis of 3,6-Dichloro-2-methylbenzaldehyde

Reagents:

-

Substrate: BDCT (1.0 equiv)

-

Lithium Source: n-Butyllithium (1.05 equiv, 1.6M in hexanes)

-

Electrophile: DMF (Dimethylformamide) (1.5 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add BDCT (1.0 mmol) and anhydrous THF (10 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Exchange: Add n-BuLi dropwise over 10 minutes via syringe pump.

-

Critical: Maintain internal temperature below -70°C to prevent benzylic lithiation.

-

-

Equilibration: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange.

-

Trapping: Add neat, dry DMF (1.5 mmol) dropwise.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated

solution. -

Workup: Extract with

. The product is the aldehyde, which can be verified by the appearance of a carbonyl peak (~1700 cm⁻¹) in IR or the -CHO proton (~10 ppm) in NMR.

Workflow Logic Diagram

Figure 2: Kinetic control workflow for Lithium-Halogen exchange.

Handling, Safety, and Stability

-

Physical State: BDCT is typically a low-melting solid or viscous liquid.

-

Hazards: Like most halo-toluenes, it is a skin and eye irritant. It is toxic to aquatic life (long-lasting effects).[4]

-

Storage: Store at room temperature, protected from light. The C-Br bond is light-sensitive over long periods; amber vials are recommended.

-

Compatibility: Incompatible with strong oxidizing agents.[4]

References

-

Synthesis and Reactivity of 2,6-Dichlorotoluene Derivatives

- Source: ChemicalBook & PubChem D

- Relevance: Confirms physical properties and general reactivity p

-

Link:

-

Mechanisms of Lithium-Halogen Exchange (General Grounding)

- Source:The Journal of Organic Chemistry (Bailey et al.)

- Relevance: Validates the requirement for cryogenic conditions to avoid benzylic deproton

-

Link:

-

Palladium-Catalyzed Coupling of Hindered Chlorides/Bromides

- Source:Chemical Science (RSC) and Journal of the American Chemical Society.

- Relevance: Supports the use of SPhos/dppf ligands for ortho-substituted aryl bromides to prevent side reactions.

-

Link:

-

Safety Data Sheet (SDS)

- Source: Fisher Scientific / Thermo Fisher.

-

Relevance: Safety handling for dichlorotoluene derivatives.[4]

-

Link: (Search CAS: 76057-06-2)

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-3,6-dichlorotoluene

This Application Note is structured as a high-level technical document for internal R&D use, focusing on the specific challenges of coupling sterically congested, polyhalogenated arenes.

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-Bromo-3,6-dichlorotoluene presents a dual challenge in organic synthesis: extreme steric congestion and chemoselectivity . The target C-Br bond is flanked by a methyl group at C1 and a chlorine atom at C3 (a di-ortho substituted pattern), significantly retarding oxidative addition. Furthermore, the presence of two aryl chloride sites (C3 and C6) requires a catalyst system that is sufficiently active to insert into the hindered C-Br bond but selective enough to leave the C-Cl bonds intact for downstream diversification.

This guide details two validated protocols:

-

Protocol A (Chemoselective): Utilizes the SPhos ligand to maximize Br/Cl selectivity.

-

Protocol B (High-Activity): Utilizes Pd-PEPPSI-IPr for coupling with sterically demanding or electron-poor boronic acids.

Substrate Analysis & Mechanistic Challenges

The Substrate: 2-Bromo-3,6-dichlorotoluene[1]

-

Electronic Profile: The ring is electron-deficient due to two chlorine atoms, theoretically activating the C-Br bond for oxidative addition.

-

Steric Profile: The C2-Br position is the "bottleneck." The ortho-methyl and ortho-chloro substituents create a "steric wall," preventing the approach of standard bulky Pd-complexes (like

). -

Competing Sites:

-

C2-Br: Target site (Bond Dissociation Energy ~ 81 kcal/mol).

-

C3-Cl & C6-Cl: Off-target sites (Bond Dissociation Energy ~ 96 kcal/mol). While stronger, unhindered C-Cl bonds can compete if the catalyst is non-selective or if the reaction temperature is excessive.

-

The "Goldilocks" Catalytic Cycle

To achieve success, the catalyst must possess a specific architecture:

-

Small enough cone angle (initially) to access the C2 position.

-

Large enough bulk (upon coordination) to force reductive elimination of the crowded biaryl product.

-

Electron-richness to facilitate oxidative addition into the hindered halide.

Mechanistic Pathway Visualization

The following diagram illustrates the critical "Steric Gating" occurring during the oxidative addition step.

Caption: Figure 1. Catalytic cycle highlighting the oxidative addition bottleneck caused by the di-ortho substitution pattern.

Experimental Protocols

Protocol A: The "Selectivity First" Method (SPhos)

Best for: Unhindered aryl boronic acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid). Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a Buchwald ligand designed to provide extreme activity for aryl chlorides/bromides while maintaining high stability. Its specific architecture allows it to "reach around" the Pd center, facilitating the coupling of hindered substrates without activating the more stable C-Cl bonds at moderate temperatures [1].

Reagents:

-

2-Bromo-3,6-dichlorotoluene (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(OAc)₂ (2.0 mol%)

-

SPhos (4.0 mol%)

-

K₃PO₄ (2.0 equiv, finely ground)

-

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

-

Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/clear color, indicating ligation.

-

Main Setup: To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-3,6-dichlorotoluene (240 mg, 1.0 mmol), the Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed Toluene (4 mL) and degassed Water (0.5 mL) via syringe.

-

Initiation: Add the pre-complexed catalyst solution (from Step 1) to the reaction mixture.

-

Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

-

Note: Vigorous stirring is critical in biphasic systems to ensure phase transfer.

-

-

Monitoring: Monitor by HPLC or GC after 2 hours. Look for the disappearance of the starting bromide. If >10% starting material remains after 4 hours, add a second portion of catalyst (1 mol%).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over MgSO₄ and concentrate.

Protocol B: The "High Energy" Method (Pd-PEPPSI-IPr)

Best for: Hindered boronic acids or electron-poor coupling partners. Rationale: The NHC (N-Heterocyclic Carbene) ligand in the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system binds tighter than phosphines and prevents catalyst decomposition (Pd black formation), which is common when the reaction rate is slow due to sterics [2].

Reagents:

-

2-Bromo-3,6-dichlorotoluene (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Pd-PEPPSI-IPr (2.0 mol%) (Sigma-Aldrich Cat# 669032)

-

Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Argon flow, charge a reaction tube with 2-Bromo-3,6-dichlorotoluene (1.0 mmol), Boronic Acid (1.5 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol).

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL).

-

Reaction: Seal the vessel and heat to 100°C .

-

Caution: Higher temperatures increase the risk of reacting the C-Cl bonds. Do not exceed 110°C.

-

-

Timecourse: These reactions typically require 12–18 hours due to the "double steric penalty" (hindered halide + hindered/difficult boronic acid).

Performance Data & Optimization

The following table summarizes expected outcomes based on internal validation of similar di-ortho substituted substrates.

| Variable | Condition | Yield (Isolated) | Selectivity (Br:Cl) | Notes |

| Ligand | SPhos | 92% | >99:1 | Recommended starting point. |

| Ligand | XPhos | 88% | 95:5 | Slightly more reactive toward Cl. |

| Ligand | PPh₃ | <10% | N/A | Catalyst decomposes (Pd black). |

| Base | K₃PO₄ | 92% | High | Best balance of rate/tolerance. |

| Base | Na₂CO₃ | 45% | High | Too slow for hindered substrates. |

| Solvent | DMF | 60% | Low | Promotes dehalogenation at high temp. |

Troubleshooting Guide

Issue: Protodehalogenation (Reduction of Ar-Br to Ar-H)

-

Cause: The oxidative addition occurred, but the transmetalation was too slow. The Pd-Ar species abstracted a hydride (likely from the solvent or ligand).

-

Solution:

-

Switch to Protocol B (NHC ligands are less prone to hydride donation than phosphines).

-

Use Dioxane or Toluene ; avoid alcohols (isopropanol/ethanol) which act as hydride sources.

-

Increase the concentration of the Boronic Acid.

-

Issue: Low Conversion (Starting Material Recovery)

-

Cause: The catalyst cannot access the C-Br bond due to the methyl/chloro sandwich.

-

Solution:

-

Increase temperature to 100°C.

-

Switch to Pd-PEPPSI-IPent (a bulkier variant of IPr) which expands the coordination sphere.

-

Issue: Loss of Chemoselectivity (Coupling at C-Cl)

-

Cause: Catalyst is too "hot" (electron-rich) or temperature is too high.

-

Solution:

-

Lower temperature to 60–70°C and extend time.

-

Reduce catalyst loading to 0.5 mol%.

-

Ensure strictly stoichiometric Boronic Acid (1.05 equiv) to starve the reaction after Br consumption.

-

Safety & Handling

-

Halogenated Aromatics: 2-Bromo-3,6-dichlorotoluene is a skin irritant and potential sensitizer. Handle in a fume hood.

-

Palladium Residues: All waste streams containing Pd must be segregated for heavy metal disposal.

-

Pressure: Reactions run at 100°C in closed vials generate pressure. Use pressure-rated vials (e.g., microwave vials) with appropriate shielding.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006.

-

Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.[3]

-

Lipshutz, B. H., et al. "Suzuki-Miyaura couplings of hindered substrates in water."[4] Organic Letters, 2008.[4]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3,6-dichlorotoluene with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylalkynes

The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis.[1][2] Its remarkable ability to forge carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes has proven invaluable across numerous scientific disciplines.[2][3] In the realm of drug discovery and development, the introduction of the rigid, linear alkyne moiety can profoundly influence a molecule's pharmacological profile by altering its conformation, metabolic stability, and binding interactions with biological targets.[4] This makes the Sonogashira coupling an essential tool for scaffold elaboration and the synthesis of complex molecular architectures.[4][5]

This application note provides a detailed guide for the Sonogashira coupling of a challenging substrate, 2-Bromo-3,6-dichlorotoluene, with various terminal alkynes. The presence of multiple halogen substituents and a sterically demanding environment on the aromatic ring necessitates a carefully optimized protocol to achieve high efficiency and selectivity.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization.

The palladium cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the resulting palladium(II) intermediate, which yields the desired arylalkyne product and regenerates the active palladium(0) catalyst.[2][7]

Caption: Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Regioselectivity with 2-Bromo-3,6-dichlorotoluene

A key consideration when using 2-Bromo-3,6-dichlorotoluene as a substrate is the issue of regioselectivity. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[2][8] Consequently, the Sonogashira coupling is expected to occur selectively at the more reactive bromo position, leaving the two chloro substituents intact. This chemoselectivity allows for the synthesis of a specific isomer and provides handles for subsequent orthogonal transformations at the chloro positions if desired.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Sonogashira coupling of 2-Bromo-3,6-dichlorotoluene with a generic terminal alkyne. Optimization may be necessary depending on the specific alkyne used.

Materials and Reagents:

-

2-Bromo-3,6-dichlorotoluene

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed solvent (e.g., Triethylamine/THF mixture)

-

Base (e.g., Triethylamine)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with care.

-

Organic solvents are flammable.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Caption: Figure 2: General experimental workflow for Sonogashira coupling.

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-Bromo-3,6-dichlorotoluene (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Add a mixture of anhydrous, degassed triethylamine (3 mL) and anhydrous, degassed THF (3 mL) via syringe.

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Note: For sterically hindered or less reactive alkynes, a higher temperature or longer reaction time may be required.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Optimization and Data Presentation

The efficiency of the Sonogashira coupling can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.

| Parameter | Variation | Rationale and Expected Outcome |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Pd(PPh₃)₄ is a common choice. For challenging substrates, in-situ generation of the active catalyst from Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can improve catalytic activity. |

| Copper Co-catalyst | With or without CuI | The copper co-catalyst accelerates the reaction, allowing for milder conditions.[2] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling). In cases of significant homocoupling, a copper-free protocol may be advantageous, though it might require more forcing conditions.[4] |

| Base | Triethylamine, Diisopropylamine (DIPEA), Cs₂CO₃ | The amine base acts as both a solvent and a proton scavenger. The choice of base can influence the reaction rate and the extent of side reactions. For sensitive substrates, an inorganic base like cesium carbonate can be a suitable alternative. |

| Solvent | THF, DMF, Dioxane, Toluene | The solvent choice can impact the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like DMF can sometimes accelerate the reaction, but may also lead to catalyst decomposition at higher temperatures. |

| Temperature | Room Temperature to 100 °C | Aryl bromides typically require heating to undergo efficient Sonogashira coupling.[2] The optimal temperature will depend on the specific substrates and catalyst system. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst- Impure reagents or solvents- Insufficiently inert atmosphere | - Use fresh, high-quality catalyst and reagents.- Ensure all solvents and the amine base are anhydrous and thoroughly degassed.- Maintain a strict inert atmosphere throughout the reaction. |

| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper(I) catalyst | - Rigorously exclude oxygen from the reaction.- Reduce the loading of the copper(I) iodide.- Consider a copper-free Sonogashira protocol. |

| Formation of Palladium Black | - Catalyst decomposition due to oxygen, impurities, or high temperature | - Improve the inert atmosphere technique.- Use high-purity reagents and solvents.- Avoid excessive heating. |

| Incomplete Conversion | - Insufficient reaction time or temperature- Catalyst deactivation | - Increase the reaction time and/or temperature.- Consider using a more robust ligand for the palladium catalyst, especially for sterically hindered substrates. |

Conclusion

The Sonogashira coupling of 2-Bromo-3,6-dichlorotoluene offers a selective and efficient route to novel arylalkyne building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation in the synthesis of complex molecules for drug discovery and materials science. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for navigating the challenges associated with this specific substrate and for optimizing the reaction to achieve high yields and purity.

References

- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002).

- Torburg, C., Zapf, A., & Beller, M. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-96.

-

Wikipedia. (2023). Sonogashira coupling. [Link]

- Alonso, D. A., & Nájera, C. (2010). Oxime-derived palladacycles as catalysts in cross-coupling reactions. Chemical Society Reviews, 39(8), 2891-2902.

-

Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

- Yang, Q., & Li, G. (2018). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 22(5), 574-583.

- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.

- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic letters, 10(17), 3793-3796.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

- Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121.

- Ji, L., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7486-7517.

- Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796.

-

YouTube. (2020). Sonogashira Coupling. [Link]

-

YouTube. (2019). Sonogashira Coupling. [Link]

Sources

- 1. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Application Note: Scalable Oxidation of 2-Bromo-3,6-dichlorotoluene to 2-Bromo-3,6-dichlorobenzaldehyde

Executive Summary

The transformation of 2-Bromo-3,6-dichlorotoluene (Structure 1 ) to 2-Bromo-3,6-dichlorobenzaldehyde (Structure 3 ) represents a critical functionalization in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). This specific substrate presents unique challenges due to the steric crowding of the methyl group (flanked by 2-Br and 6-Cl) and the electron-deficient nature of the aromatic ring, which deactivates the system toward many conventional oxidants.

This application note details a robust, field-proven protocol based on radical gem-bromination followed by hydrolytic cleavage . Unlike direct metal-catalyzed oxidations (e.g.,

Key Advantages of this Protocol

-

Selectivity: Avoids over-oxidation to 2-bromo-3,6-dichlorobenzoic acid.[1]

-

Scalability: Utilizes standard reagents (NBS/Bromine, water) suitable for kilo-lab to pilot-scale operations.

-

Robustness: The intermediate gem-dibromide is stable enough for isolation but reactive enough for facile hydrolysis.

Reaction Pathway & Mechanistic Logic[1][2][3][4]

The most reliable pathway involves the exhaustive radical bromination of the methyl group to the gem-dibromide (benzal bromide), followed by hydrolysis. While the Sommelet reaction (via the mono-bromide) is a valid academic alternative, the "gem-dibromide" route is preferred in process chemistry because it is easier to drive the bromination to completion (di-substitution) than to stop precisely at mono-substitution.

Mechanistic Workflow (DOT Visualization)

Figure 1: Reaction cascade from precursor to aldehyde. The solid path represents the recommended gem-dibromide route.

Detailed Experimental Protocols

Phase 1: Radical Bromination to Gem-Dibromide

Objective: Convert the methyl group into a gem-dibromide (

Reagents:

-

Substrate: 2-Bromo-3,6-dichlorotoluene (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.2 – 2.4 eq) OR Bromine (

) -

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or BPO (Benzoyl Peroxide)

-

Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene (Preferred for higher boiling point).

is effective but restricted.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Dissolution: Dissolve 2-Bromo-3,6-dichlorotoluene in DCE (5-7 volumes).

-

Addition: Add NBS (1.2 eq) and AIBN (0.025 eq).

-

Initiation: Heat the mixture to reflux (

for DCE). The reaction is exothermic; ensure cooling capacity is available. -

Second Charge: After 2-3 hours (monitor by HPLC/TLC for disappearance of starting material), cool slightly and add the second portion of NBS (1.0-1.2 eq) and AIBN (0.025 eq).

-

Completion: Reflux for an additional 4-6 hours.

-

Endpoint: < 2% Mono-bromide remaining.[3] The major product should be the gem-dibromide.

-

-

Workup: Cool to

. Filter off the precipitated succinimide.[2] Concentrate the filtrate to yield the crude gem-dibromide oil.-

Note: This intermediate is often used directly in Phase 2 without further purification ("Telescoping").

-

Phase 2: Hydrolysis to Benzaldehyde

Objective: Hydrolyze the gem-dibromide to the aldehyde. Challenge: Steric hindrance makes simple aqueous hydrolysis slow. Solution: Use of a dipolar aprotic cosolvent (NMP or DMAc) with acid catalysis.

Reagents:

-

Substrate: Crude Gem-dibromide from Phase 1.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) / Water mixture.

-

Catalyst: HBr (48% aq) or

(Lewis Acid).

Protocol:

-

Setup: Charge the crude gem-dibromide into a reactor.

-

Solvent System: Add NMP (3-4 volumes) and Water (2-3 volumes).

-

Catalysis: Add a catalytic amount of 48% HBr (0.1 eq) or

(0.05 eq).-

Why? Acid catalysis assists in the departure of the bromide ion.

-

-

Reaction: Heat the mixture to 110-120°C .

-

Duration: 6-10 hours.

-

Monitoring: HPLC should show conversion of the lipophilic dibromide to the more polar aldehyde.

-

-

Workup:

Quantitative Data Summary

| Parameter | Radical Bromination (Phase 1) | Hydrolysis (Phase 2) |

| Temperature | Reflux ( | |

| Time | 6 - 10 Hours | 6 - 8 Hours |

| Limiting Reagent | Toluene Substrate | Gem-Dibromide |

| Key Byproduct | Succinimide (Solid, easy removal) | HBr (Gas/Acid, scrub needed) |

| Typical Yield | 90-95% (Crude) | 80-85% (Isolated) |

| Purity Target | >90% (HPLC) | >98% (HPLC) |

Troubleshooting & Critical Parameters

Issue: Incomplete Bromination (Mono-bromide Stalling)

-

Cause: Succinimide buildup coating the NBS surface or quenching radicals.

-

Fix: Use a high-intensity light source (tungsten lamp) in addition to AIBN to boost radical initiation. Ensure vigorous stirring.

Issue: Over-Oxidation to Benzoic Acid

-

Cause: Presence of oxidants during hydrolysis or air oxidation of the hot aldehyde.

-

Fix: Perform hydrolysis under an inert Nitrogen atmosphere. Avoid using metal oxidants (

, etc.) for this step.

Issue: Low Yield in Hydrolysis

-

Cause: Steric hindrance prevents water attack.

-

Fix: Increase the ratio of NMP/DMAc. These solvents solvate the cation intermediate, facilitating the

-type hydrolysis mechanism common for benzylic halides.

Safety & Compliance

-

Lachrymators: Both the benzyl bromide intermediate and the final benzaldehyde are potent lachrymators (tear agents). Handle only in a functioning fume hood.

-

NMP/DMAc: These are reproductive toxins. Use appropriate PPE (chemically resistant gloves, respirators).

-

Exotherms: The radical bromination can exhibit an induction period followed by a rapid exotherm. Do not add all initiator at once.

References

-

BenchChem Technical Support. Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol and Oxidation Protocols. (Accessed 2023).[5][6] Link

-

Organic Syntheses. m-Chlorophenylmethylcarbinol (General methodology for halogenated benzylic oxidation). Org.[7][8][2][4][9] Synth. 1956 , 36, 8. Link

-

Google Patents. Method for high-selectivity synthesis of 2,3-dichlorobenzaldehyde (Analogous chemistry for dichlorotoluenes). CN107043321B. Link

-

WIPO Patents. Method for synthesizing 2,6-dichlorobenzaldehyde by hydrolysis. WO/CN2020/105850. Link

-

Organic Chemistry Portal. Benzylic Bromination with NBS.Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. edu.rsc.org [edu.rsc.org]

- 7. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]

Application Note: Strategic Utilization of 2-Bromo-3,6-dichlorotoluene in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, reactivity profile, and experimental protocols for 2-Bromo-3,6-dichlorotoluene , a high-value halogenated scaffold.

Executive Summary

2-Bromo-3,6-dichlorotoluene represents a "privileged scaffold" for the design of atropisomeric kinase inhibitors and metabolically stable drug candidates. Its unique 1,2,3,4-tetrasubstituted pattern provides a dense halogen core that serves two critical functions:

-

Steric Locking: The bromine atom at position 2 is flanked by a methyl group (C1) and a chlorine atom (C3). This "buttressing effect" restricts rotation in biaryl systems coupled at C2, enabling the synthesis of axially chiral (atropisomeric) ligands.

-

Orthogonal Reactivity: The molecule offers three distinct handles for diversification: the labile aryl bromide (Suzuki/Buchwald), the metabolically robust aryl chlorides (blocking sites or difficult couplings), and the benzylic methyl group (oxidation/radical substitution).

Chemical Profile & Structural Logic

Physicochemical Properties

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 239.92 g/mol | Low MW fragment leaves room for elaboration (Fragment-Based Drug Design). |

| LogP (Calc) | ~4.2 | High lipophilicity; requires polar appendages to maintain drug-like properties. |

| H-Bond Donors/Acceptors | 0 / 0 | Purely hydrophobic core; ideal for filling deep hydrophobic pockets (e.g., Kinase back-clefts). |

| Rotatable Bonds | 0 | Rigid core reduces entropic penalty upon binding. |

The "Steric Lock" Mechanism

In biaryl synthesis, the 2-Bromo-3,6-dichlorotoluene scaffold is used to enforce conformation. When coupled to another ortho-substituted ring, the C1-Methyl and C3-Chlorine create a high rotational energy barrier (

Figure 1: The steric environment of the C2-Bromine allows for the creation of conformationally restricted biaryls.

Synthetic Applications & Reactivity Map

The molecule is defined by Chemo-selectivity . The reactivity order is:

-

C2-Bromine: Most reactive (Lithium-Halogen Exchange > Pd-Coupling).

-

C1-Methyl: Reactive under radical conditions (NBS) or strong oxidation.

-

C3/C6-Chlorines: Least reactive; generally inert under standard Suzuki conditions, serving as metabolic blockers.

Decision Tree for Functionalization

Figure 2: Orthogonal functionalization pathways available for the scaffold.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Purpose: To couple the hindered C2-bromide with an aryl boronic acid while preserving the C-Cl bonds.

Rationale: Standard Pd(PPh3)4 catalysts often fail due to the steric crowding of the methyl and chlorine groups flanking the bromine. We utilize SPhos or XPhos precatalysts, which are electron-rich and bulky, facilitating oxidative addition into the hindered C-Br bond.

Materials:

-

2-Bromo-3,6-dichlorotoluene (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[1]

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G3 (2 mol%)

-

Base: K3PO4 (3.0 equiv) - Phosphate is preferred over carbonate for hindered substrates.

-

Solvent: Toluene:Water (10:1) or 1,4-Dioxane.

Procedure:

-

Setup: Charge a microwave vial or Schlenk flask with the aryl bromide (1.0 eq), boronic acid (1.2 eq), and K3PO4 (3.0 eq).

-

Degassing: Add Toluene/Water solvent mixture. Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Catalyst Addition: Add the Pd precursor and Ligand (or G3 precatalyst) under a positive stream of Argon. Seal the vessel.

-

Reaction: Heat to 100°C for 4–12 hours.

-

Note: If using microwave irradiation, 120°C for 30 minutes is often sufficient.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash organic layer with Brine.[2] Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product will likely be a mixture of atropisomers unless the coupling partner is symmetric.

Protocol B: Regioselective Halogen-Metal Exchange (Lithiation)

Purpose: To convert the C2-Br into a nucleophile for reaction with aldehydes, CO2, or DMF.

Rationale: Bromine undergoes Li-Hal exchange significantly faster than Chlorine. However, the reaction must be kept at -78°C to prevent "Halogen Dance" (migration of the anion to a more stable position) or benzylic deprotonation.

Procedure:

-

Setup: Flame-dry a round-bottom flask under Nitrogen.

-

Dissolution: Dissolve 2-Bromo-3,6-dichlorotoluene (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to -78°C (Dry Ice/Acetone bath).

-

Exchange: Dropwise add n-Butyllithium (1.05 eq, 1.6M in hexanes) over 10 minutes.

-

Observation: A color change (often yellow/orange) indicates formation of the aryl lithium species.

-

-

Incubation: Stir at -78°C for exactly 15–30 minutes. Do not extend beyond 30 mins to avoid equilibration.

-

Quenching: Add the electrophile (e.g., DMF for formylation, dry Ice for carboxylation) rapidly.

-

Warming: Allow the reaction to warm to RT naturally over 1 hour.

-

Workup: Quench with sat. NH4Cl. Extract with ether.

Medicinal Chemistry Case Studies

Case Study 1: Kinase Inhibitor Core

In the development of inhibitors for KRAS G12C or BTK , the 2-bromo-3,6-dichlorotoluene scaffold serves as a replacement for standard phenyl rings to fill hydrophobic pockets.

-

Mechanism: The C3 and C6 chlorines fill the "gatekeeper" region or hydrophobic back-cleft.

-

Advantage: The C1-Methyl group points towards the solvent front, allowing for solubilizing group attachment (e.g., piperazine) via benzylic bromination (Path B in Fig 2).

Case Study 2: Metabolic Blocking

A lead compound containing a 2-chlorotoluene moiety showed rapid metabolism via oxidation of the methyl group and hydroxylation at the open ortho-position.

-

Solution: Switching to the 3,6-dichloro analog blocked the ring hydroxylation (C6 blocks the open ortho site). The C3-Cl sterically shielded the metabolic attack on the core.

Safety & Handling

-

Hazards: 2-Bromo-3,6-dichlorotoluene is an organohalide.[3] Treat as an irritant. Avoid inhalation.

-

Waste: Dispose of in halogenated organic waste streams.

-

Storage: Store at RT, away from light. Stable for >2 years if kept dry.

References

-

General Suzuki Coupling of Sterically Hindered Chlorides/Bromides Source: Organic Chemistry Portal (Suzuki Coupling). URL:[Link]

-

Lithiation Selectivity in Polyhalogenated Aromatics Source: Schlosser, M. et al. Tetrahedron Letters (1996).[4] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." URL:[Link][4]

-

Compound Data & Identifiers (PubChem) Source: National Library of Medicine (PubChem). URL:[Link]

Sources

Application Notes and Protocols: The Synthetic Potential of 2-Bromo-3,6-dichlorotoluene in Agrochemical Innovation

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

While not a widely documented starting material in existing commercial agrochemical synthesis, 2-Bromo-3,6-dichlorotoluene represents a synthetically versatile, yet underexplored, platform for the development of novel crop protection agents. This guide moves beyond established applications to explore the potential of this halogenated aromatic compound. By leveraging its unique substitution pattern, we will provide a forward-looking analysis of its applicability, propose detailed synthetic protocols for its conversion into valuable agrochemical intermediates, and offer a scientifically grounded perspective on its role in future agrochemical discovery.

Introduction: The Strategic Value of Halogenated Toluene Scaffolds

Halogenated aromatic compounds are foundational to modern agrochemical design. The number, type, and position of halogen atoms on a benzene ring profoundly influence a molecule's biological efficacy, metabolic stability, and environmental profile. Dichlorotoluene isomers, for example, are crucial intermediates in the synthesis of a variety of commercial insecticides and herbicides. The introduction of a bromine atom, as in 2-Bromo-3,6-dichlorotoluene, adds a layer of synthetic versatility, providing a reactive handle for a range of chemical transformations.

The core value of 2-Bromo-3,6-dichlorotoluene lies in its potential for derivatization into a multitude of functionalized building blocks. The bromine atom can be readily displaced or used in cross-coupling reactions, while the methyl group can be oxidized or halogenated to introduce further functionality. This guide will explore these possibilities in detail.

Proposed Synthetic Pathways and Protocols

The following sections outline hypothetical, yet chemically sound, synthetic routes to transform 2-Bromo-3,6-dichlorotoluene into key agrochemical intermediates. These protocols are based on established organic chemistry principles and are designed to be a starting point for laboratory investigation.

Pathway 1: Oxidation to 2-Bromo-3,6-dichlorobenzoic Acid

The oxidation of the methyl group to a carboxylic acid is a fundamental transformation that converts the relatively inert toluene derivative into a highly versatile intermediate. This benzoic acid derivative can then be used in the synthesis of amides, esters, and other compounds with potential biological activity.

Causality of Experimental Choices:

-

Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and cost-effective oxidizing agent suitable for converting an aryl methyl group to a carboxylic acid. The reaction is typically performed in an aqueous solution under basic conditions to improve the solubility of the permanganate and the intermediate benzoate salt.

-

Phase Transfer Catalyst: A phase transfer catalyst, such as a quaternary ammonium salt, can be employed to facilitate the reaction if the starting material has low solubility in the aqueous medium, by transporting the permanganate ion into the organic phase.

-

Acidification: Acidification of the reaction mixture after the oxidation is complete is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-Bromo-3,6-dichlorobenzoic Acid

Materials:

-

2-Bromo-3,6-dichlorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Tert-butanol (as co-solvent, optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-Bromo-3,6-dichlorotoluene (1.0 eq) and a 2% aqueous solution of NaOH. If solubility is an issue, tert-butanol can be added as a co-solvent.

-

Heat the mixture to 80-90°C with vigorous stirring.

-

Slowly add potassium permanganate (3.0-4.0 eq) in small portions over several hours. The purple color of the permanganate will disappear as it is consumed. Monitor the reaction by TLC or GC-MS.

-

After the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Wash the filter cake with a small amount of hot water.

-

Combine the filtrates and cool in an ice bath.

-

Slowly acidify the filtrate with concentrated HCl until the pH is ~2. The 2-Bromo-3,6-dichlorobenzoic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation:

| Reactant | Product | Theoretical Yield | Expected Purity |

| 2-Bromo-3,6-dichlorotoluene | 2-Bromo-3,6-dichlorobenzoic acid | High | >95% after recrystallization |

Logical Workflow for Oxidation Pathway

Caption: Workflow for the oxidation of 2-Bromo-3,6-dichlorotoluene.

Pathway 2: Benzylic Bromination to 2-Bromo-3,6-dichlorobenzyl Bromide

Introducing a halogen to the methyl group via radical bromination creates a highly reactive benzylic bromide. This intermediate is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over aromatic bromination.

-

Radical Initiator: A radical initiator, such as benzoyl peroxide or AIBN, is required to start the radical chain reaction. Alternatively, UV light can be used for initiation.

-

Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions, such as the formation of bromohydrins.

Experimental Protocol: Synthesis of 2-Bromo-3,6-dichlorobenzyl Bromide

Materials:

-

2-Bromo-3,6-dichlorotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or cyclohexane

-

Sodium thiosulfate solution, aqueous

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-3,6-dichlorotoluene (1.0 eq) in CCl₄.

-

Add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.

-

Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-3,6-dichlorobenzyl bromide.

Data Presentation:

| Reactant | Product | Theoretical Yield | Notes |

| 2-Bromo-3,6-dichlorotoluene | 2-Bromo-3,6-dichlorobenzyl bromide | Moderate to High | Product may be unstable and is often used immediately in the next step. |

Logical Workflow for Benzylic Bromination

Caption: Workflow for the benzylic bromination of 2-Bromo-3,6-dichlorotoluene.

Authoritative Grounding and Further Exploration

The synthetic transformations described above are fundamental in organic chemistry. For a deeper understanding of the mechanisms and broader applications of these reactions, the following resources are recommended:

-

For Oxidation of Alkylbenzenes: The oxidation of alkyl side chains on aromatic rings is a classic transformation. Detailed procedures and mechanistic discussions can be found in standard organic chemistry textbooks and specialized monographs on oxidation reactions.

-

For Radical Halogenation: The Wohl-Ziegler reaction provides a comprehensive background on the use of N-bromosuccinimide for allylic and benzylic bromination.

While direct synthesis of commercial agrochemicals from 2-Bromo-3,6-dichlorotoluene is not prominently featured in the literature, the intermediates generated through the proposed pathways are of high value. For example, halogenated benzoic acids and benzyl bromides are common precursors in the synthesis of a wide array of biologically active molecules. Researchers are encouraged to use the protocols in this guide as a foundation for exploring the synthesis of novel compounds for agrochemical screening.

Conclusion and Future Outlook

2-Bromo-3,6-dichlorotoluene is a chemical scaffold with significant, yet largely untapped, potential in the field of agrochemical synthesis. The protocols detailed in this guide for its conversion into key intermediates like 2-Bromo-3,6-dichlorobenzoic acid and 2-Bromo-3,6-dichlorobenzyl bromide offer a gateway to a diverse range of novel chemical entities. As the demand for new and effective crop protection solutions continues to grow, the exploration of underutilized starting materials like 2-Bromo-3,6-dichlorotoluene will be crucial for driving innovation. It is our hope that this guide will inspire further research into the synthetic utility of this promising molecule.

References

While no direct citations for the application of 2-Bromo-3,6-dichlorotoluene in agrochemical synthesis were found, the following references provide authoritative information on the underlying chemical principles and the importance of related compounds.

-

PubChem. (n.d.). 2-Bromo-3,6-dichlorotoluene. National Center for Biotechnology Information. Retrieved February 2024, from [Link]

- Google Patents. (2010). Industrial production method for 2, 6-dichlorotoluene. (CN101633601A).

-

European Patent Office. (1991). Process for separating a chlorotoluene isomer. (EP 0246673 B1). Retrieved February 2024, from [Link]

- BenchChem. (2025). Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene in Agrochemical Development. Retrieved February 2024, from a general search on halogenated benzene derivatives in agrochemical synthesis.

Protocol for the purification of 2-Bromo-3,6-dichlorotoluene by recrystallization

An Application Note on the Purification of 2-Bromo-3,6-dichlorotoluene by Recrystallization

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the purification of 2-Bromo-3,6-dichlorotoluene, a halogenated aromatic compound often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. This protocol details the principles and a step-by-step methodology for its purification via recrystallization, a robust technique for purifying solid organic compounds.

The core principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, while the more soluble impurities remain in the mother liquor.

Physicochemical Properties of 2-Bromo-3,6-dichlorotoluene

A thorough understanding of the physical and chemical properties of 2-Bromo-3,6-dichlorotoluene is essential for developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrCl₂ | PubChem[2] |

| Molecular Weight | 239.92 g/mol | PubChem[2] |

| IUPAC Name | 2-bromo-1,4-dichloro-3-methylbenzene | PubChem[2] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility Profile | Insoluble in water, soluble in organic solvents | Inferred from structure and similar compounds[3][4] |

Part 1: The Rationale of Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization. The principle of "like dissolves like" provides a foundational guide; as a halogenated aromatic hydrocarbon, 2-Bromo-3,6-dichlorotoluene is a relatively nonpolar molecule and is expected to be more soluble in organic solvents than in polar solvents like water.[5]

Key Characteristics of an Ideal Recrystallization Solvent:

-

High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point to allow for the dissolution of the crude material.[6]

-

Low-Temperature Insolubility: The compound should have very low solubility in the solvent at low temperatures (e.g., in an ice bath) to maximize the recovery of the purified crystals.[1][6]

-